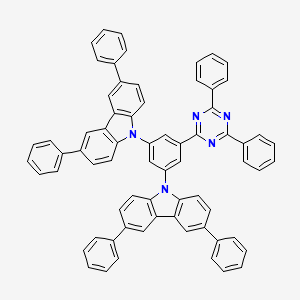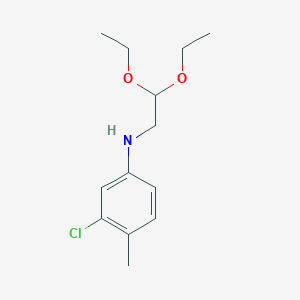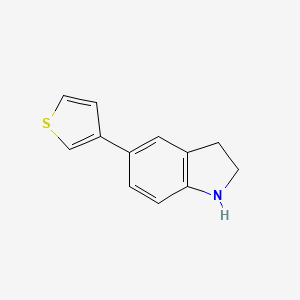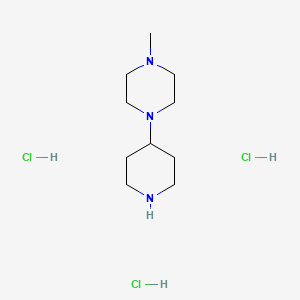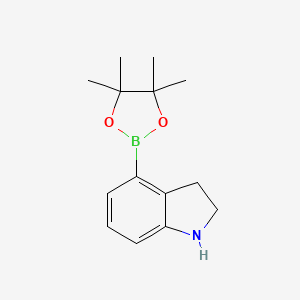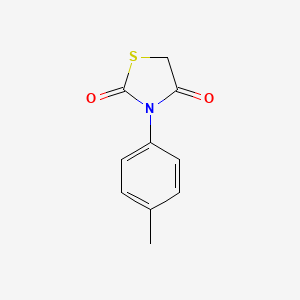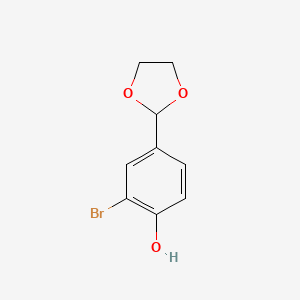
2-Bromo-4-(1,3-dioxolan-2-yl)phenol
概要
説明
2-Bromo-4-(1,3-dioxolan-2-yl)phenol is an organic compound that serves as an essential reagent in the synthesis of many organic compounds . It is often used as a building block in the creation of various complex molecules .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO3 . The InChI key, which is a unique identifier for the compound, is WWWAJAPPWHAJOK-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a versatile reagent that can participate in various chemical reactions. For instance, it can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .科学的研究の応用
Brightness Emission-Tuned Nanoparticles
A study by Fischer, Baier, and Mecking (2013) explored the use of bromo and dioxolanyl phenol-based complexes for initiating Suzuki-Miyaura chain growth polymerization. This process resulted in the formation of heterodisubstituted polyfluorenes, leading to stable nanoparticles that exhibited high fluorescence emission. These particles' fluorescence brightness could be tuned for specific applications by attaching different dyes, making them useful in applications like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).
Catechol Oxidase Models
Merkel et al. (2005) synthesized new unsymmetrical dicopper(II) complexes, including 2-Bromo-4-(1,3-dioxolan-2-yl)phenol derivatives, to model the active site of type 3 copper proteins. Their findings indicated that the presence of a thioether group near the metal site in these complexes significantly increased catecholase activity, suggesting potential applications in studying enzymatic processes and designing biomimetic catalysts (Merkel et al., 2005).
Synthesis of Phenoxo-Bridged Dicopper(II) Complexes
Amudha, Thirumavalavan, and Kandaswamy (1999) investigated the synthesis and properties of new phenoxo-bridged dicopper(II) complexes derived from this compound. These complexes exhibited antiferromagnetic interaction and distinctive electrochemical behaviors, indicating potential applications in materials science, particularly in magnetic and electrochemical devices (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Synthesis of α-Trifluoromethyl-α,β-Unsaturated Esters
Zhang, Qing, and Yu (2000) developed a synthetic scheme using α-bromo-α,β-unsaturated esters, including derivatives of this compound, for preparing α-trifluoromethyl-α,β-unsaturated esters. These intermediates were essential in synthesizing various nucleosides, demonstrating the compound's utility in medicinal chemistry and drug development (Zhang, Qing, & Yu, 2000).
将来の方向性
The future directions of research involving 2-Bromo-4-(1,3-dioxolan-2-yl)phenol could involve its use in the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds . Additionally, eco-friendly reductants like glucose could be used in the synthesis of related compounds .
特性
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAJAPPWHAJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)

